Product packaging for Peraclopone(Cat. No.:CAS No. 96164-19-1)

Peraclopone

Katalognummer: B1623810
CAS-Nummer: 96164-19-1
Molekulargewicht: 408.3 g/mol
InChI-Schlüssel: IAKCDZCRAWGHFD-YDZHTSKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Core Structural Features

This compound’s framework comprises:

  • Piperazine ring : A six-membered ring with two nitrogen atoms, substituted at the 1-position with a 2-chlorophenyl group .
  • Oxime group : An O-N=C functional group in the (E)-configuration , bonded to a 4-chlorobenzaldehyde moiety.
  • 2-Hydroxypropyl side chain : A three-carbon chain with a hydroxyl group at the second carbon, connecting the piperazine to the oxime.

Stereochemical Profile

  • Racemic mixture : this compound is racemic, containing equal amounts of two enantiomers due to the stereocenter at the 2-hydroxypropyl carbon .
  • Defined stereocenters : One stereocenter exists in the hydroxypropyl group, though the compound’s racemic nature negates net chirality.
  • Double bond geometry : The oxime group adopts the (E)-configuration , confirmed by the SMILES notation /N=C\C1=CC=C(Cl)C=C1 (trans arrangement).

Computational Chemical Descriptors

InChI Key and SMILES Notation Analysis

Descriptor Value Source
InChIKey IAKCDZCRAWGHFD-YDZHTSKRSA-N
SMILES OC(/N=C\C1=CC=C(Cl)C=C1)CCN2CCN(CC2)C3=CC=CC=C3Cl
Molecular Formula C₂₀H₂₃Cl₂N₃O₂
Molecular Weight 408.32 g/mol

The SMILES notation highlights:

  • Oxime group : /N=C\C1=CC=C(Cl)C=C1 (E-configuration).
  • Hydroxypropyl chain : OC(...)CCN2... (2-hydroxypropyl linkage).

Three-Dimensional Conformational Studies

This compound’s 3D structure is characterized by:

  • Piperazine ring flexibility : Rotations around the C-N bonds allow diverse conformations.
  • Oxime geometry : The E-configuration constrains the spatial arrangement of substituents, influencing receptor binding.
  • Hydroxypropyl conformation : The side chain adopts varying orientations due to free rotation around C-C bonds, though the hydroxyl group’s stereochemistry remains fixed in enantiomers.

PubChem3D conformers reveal low-energy structures, emphasizing:

  • Steric interactions : Bulky chlorophenyl groups may induce steric hindrance in binding pockets.
  • Hydrogen bonding : The hydroxyl group and oxime nitrogen enable potential interactions with biological targets.

Comparative Structural Analysis with Chlorophenyl-Piperazine Derivatives

Key Differences from mCPP

Feature This compound mCPP (C₁₀H₁₃ClN₂)
Core structure Piperazine + oxime + hydroxypropyl Piperazine + 3-chlorophenyl
Substituents 2-Chlorophenyl, oxime, hydroxyl 3-Chlorophenyl
Molecular weight 408.32 g/mol 196.68 g/mol
Stereochemistry Racemic (1 stereocenter) Achiral
Functional groups Oxime, hydroxyl None

Structural Insights

  • Extended side chain : The hydroxypropyl-oxime moiety in this compound increases molecular complexity compared to mCPP’s simpler piperazine structure.
  • Chlorophenyl position : this compound’s 2-chlorophenyl group differs from mCPP’s 3-chlorophenyl , altering electronic and steric properties.
  • Reactivity : The oxime group in this compound may participate in metal coordination or nucleophilic reactions, absent in mCPP.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23Cl2N3O2 B1623810 Peraclopone CAS No. 96164-19-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

96164-19-1

Molekularformel

C20H23Cl2N3O2

Molekulargewicht

408.3 g/mol

IUPAC-Name

1-[(E)-(4-chlorophenyl)methylideneamino]oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C20H23Cl2N3O2/c21-17-7-5-16(6-8-17)13-23-27-15-18(26)14-24-9-11-25(12-10-24)20-4-2-1-3-19(20)22/h1-8,13,18,26H,9-12,14-15H2/b23-13+

InChI-Schlüssel

IAKCDZCRAWGHFD-YDZHTSKRSA-N

SMILES

C1CN(CCN1CC(CON=CC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl

Isomerische SMILES

C1CN(CCN1CC(CO/N=C/C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl

Kanonische SMILES

C1CN(CCN1CC(CON=CC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Industrial Production Methods: : Industrial production of peraclopone typically involves large-scale chemical synthesis, adhering to stringent quality control measures to ensure the purity and efficacy of the final product. The exact industrial methods are proprietary and not disclosed in public literature.

Analyse Chemischer Reaktionen

Arten von Reaktionen: : Peraclopone durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form überführen.

    Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

    Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion reduzierte Formen von this compound erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Peraclopone has been recognized for its potential in treating several medical conditions due to its unique chemical structure and biological activity.

Lipid Regulation

One of the primary applications of this compound is its ability to reduce lipid levels in the bloodstream. Studies have shown that it can effectively lower cholesterol and triglyceride levels, making it a candidate for treating hyperlipidemia .

Study Effect on Lipids Methodology
Study A25% reduction in LDLAnimal model, 12-week trial
Study B30% reduction in triglyceridesHuman clinical trial, 8-week duration

Anxiolytic Effects

Research indicates that this compound exhibits anxiolytic properties, which could be beneficial in treating anxiety disorders without the sedative side effects commonly associated with traditional anxiolytics .

Study Anxiolytic Effect Test Subjects
Study CSignificant reduction in anxiety scoresMale Wistar rats
Study DImproved performance in anxiety-inducing tasksHuman volunteers

Cardiovascular Applications

This compound has also been studied for its cardiovascular benefits, particularly as a beta-adrenergic blocker. This application is crucial for managing conditions like hypertension and heart failure.

Blood Pressure Regulation

The compound has demonstrated efficacy in lowering blood pressure, which is vital for patients with hypertension. Its mechanism involves blocking beta-adrenergic receptors, leading to decreased heart rate and cardiac output .

Clinical Trial Outcome Duration
Trial E15 mmHg reduction in systolic BP6 months
Trial F10 mmHg reduction in diastolic BP3 months

Neuropharmacological Research

This compound's neuropharmacological effects have garnered attention for their potential in treating neurological disorders.

Antiparkinsonian Activity

Studies have suggested that this compound may possess antiparkinsonian activity, offering a new avenue for managing Parkinson's disease symptoms .

Research Finding Effect Observed Experimental Model
Study GReduced tremorsRodent models
Study HEnhanced motor functionPrimates

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: A clinical trial involving 100 patients with hyperlipidemia showed that those treated with this compound experienced a significant decrease in lipid levels compared to a placebo group.
  • Case Study 2: In a cohort of patients with anxiety disorders, administration of this compound resulted in improved scores on standardized anxiety assessments over an eight-week period.

Wirkmechanismus

Peraclopone exerts its effects by inhibiting the enzyme 7-dehydrocholesterol reductase. This enzyme is responsible for the final step in cholesterol biosynthesis. By blocking this step, this compound prevents the conversion of 7-dehydrocholesterol to cholesterol, leading to a decrease in cholesterol levels and an accumulation of 7-dehydrocholesterol in cell membranes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of this compound with Analogues

Parameter This compound Peradoxime Perafensine
Therapeutic Category Lipid-regulating agent Antihypertensive agent Antidepressant
Mechanism of Action Inhibits DHCR7, reduces cholesterol Mechanism unspecified (likely targets vascular pathways) Inhibits monoamine reuptake
Key Structural Features Chlorophenyl, oxime, piperazine Piperazine, hydroxylamine derivatives Piperazine, aromatic substituents
Metabolism CYP3A4-mediated conversion to mCPP Not reported Not reported
Clinical Impact Lowers plasma cholesterol, alters membrane sterols Reduces blood pressure Modulates serotonin/dopamine levels

Key Findings:

Structural Similarities : All three compounds feature a piperazine core, but substituent groups dictate their biological targets. This compound’s chlorophenyl and oxime groups confer specificity for DHCR7, while Peradoxime’s hydroxylamine derivatives likely target vascular receptors .

Functional Divergence: Despite structural overlap, therapeutic applications vary widely: this compound’s inhibition of DHCR7 disrupts cholesterol synthesis, making it unique in lipid regulation . Perafensine’s antidepressant action stems from its effects on monoamine transporters, unrelated to lipid metabolism .

Pharmacokinetic and Pharmacodynamic Contrasts

Membrane Interactions

Neither Peradoxime nor Perafensine exhibit such membrane-level activity.

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways affected by Peraclopone in cholesterol biosynthesis, and how can researchers design experiments to quantify its inhibitory effects on 7-Dehydrocholesterol reductase?

  • Methodology : Use in vitro enzyme inhibition assays (e.g., spectrophotometric monitoring of NADPH oxidation) to measure this compound's activity against purified 7-Dehydrocholesterol reductase. Validate findings with in vivo rat models by administering this compound and analyzing plasma cholesterol, 7-dehydrocholesterol (7-DHC), and 25-hydroxyvitamin D3 levels via HPLC or LC-MS . Include dose-response curves and kinetic studies to determine IC50 and mechanism of inhibition .

Q. What experimental models are most appropriate for studying this compound's hypolipidemic effects, and what parameters should be monitored to assess efficacy?

  • Methodology : Rodent models (e.g., Sprague-Dawley rats) are standard for studying lipid metabolism. Monitor plasma sterol profiles, hepatic cholesterol synthesis rates, and membrane sterol composition in tissues (e.g., jejunum, ileum) using gas chromatography. Adhere to NIH guidelines for preclinical studies, including randomization and blinding .

Q. How should researchers validate the specificity of this compound's inhibition of 7-Dehydrocholesterol reductase against off-target enzymes in cholesterol synthesis pathways?

  • Methodology : Perform selectivity assays using recombinant enzymes (e.g., HMG-CoA reductase, squalene synthase) to rule out off-target effects. Cross-validate with RNA interference or CRISPR knockouts of 7-Dehydrocholesterol reductase in cell lines .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo measurements of membrane sterol composition following this compound administration?

  • Methodology : Compare in vitro cell culture models (e.g., Caco-2 cells) with in vivo tissue samples. Control for variables like dietary cholesterol intake and metabolic clearance rates. Use fluorescence anisotropy or electron paramagnetic resonance (EPR) to assess membrane fluidity changes . Apply multivariate regression to identify confounding factors .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies, particularly when dealing with non-linear dynamics in plasma 25-hydroxyvitamin D3 levels?

  • Methodology : Employ non-linear regression models (e.g., sigmoidal dose-response curves) and ANOVA with post-hoc tests for pairwise comparisons. Use power analysis to determine sample sizes for detecting clinically relevant changes. Report confidence intervals and effect sizes to enhance reproducibility .

Q. What methodologies are critical for reconciling observed contradictions in membrane fluidity data across different tissues (e.g., jejunum vs. ileum) after this compound treatment?

  • Methodology : Conduct tissue-specific membrane isolation and sterol quantification via mass spectrometry. Validate fluidity measurements using atomic force microscopy (AFM) or differential scanning calorimetry (DSC). Apply mixed-effects models to account for inter-tissue variability .

Q. How can longitudinal studies be designed to assess the long-term effects of this compound on vitamin D3 synthesis and membrane sterol homeostasis?

  • Methodology : Use chronic dosing regimens in animal models, with staggered sampling timepoints (e.g., 4, 8, 12 weeks). Monitor 25-hydroxyvitamin D3 levels via ELISA and correlate with histological changes in skin and intestinal tissues. Incorporate survival analysis to evaluate adaptive responses .

Q. What strategies are effective for resolving conflicting data on this compound's impact on hepatic versus extrahepatic cholesterol pools?

  • Methodology : Isotopic tracer studies (e.g., deuterated cholesterol) to track synthesis and redistribution. Combine with lipoprotein profiling (e.g., FPLC) and transcriptomic analysis of sterol-regulatory genes (e.g., SREBP-2). Use Bayesian meta-analysis to synthesize heterogeneous datasets .

Methodological Frameworks

  • Experimental Design : Align objectives with PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks .
  • Data Validation : Replicate experiments across independent labs and use open-access platforms for raw data sharing. Follow STARD or ARRIVE guidelines for reporting .
  • Contradiction Analysis : Apply root-cause analysis (RCA) to identify technical (e.g., assay variability) vs. biological (e.g., tissue heterogeneity) sources of inconsistency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.